molecular formula C19H19N3O4 B14998826 N-(2,5-dimethoxyphenyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide

N-(2,5-dimethoxyphenyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide

Cat. No.: B14998826
M. Wt: 353.4 g/mol
InChI Key: UESCDQFILPRZPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethoxyphenyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide is a synthetic organic compound that belongs to the class of quinoxaline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide typically involves the following steps:

    Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine derivative with a suitable diketone under acidic or basic conditions.

    Introduction of the Acetamide Group: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.

    Methoxylation: The methoxy groups can be introduced via methylation reactions using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the quinoxaline core.

    Reduction: Reduction reactions could target the carbonyl group in the quinoxaline ring.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce hydroquinoxalines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide would depend on its specific biological target. Generally, quinoxaline derivatives can interact with various enzymes or receptors, modulating their activity. The compound might inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound, known for its antimicrobial and anticancer properties.

    2,3-Dimethoxyquinoxaline: A derivative with similar structural features.

    N-(2,5-Dimethoxyphenyl)acetamide: Another related compound with potential biological activity.

Uniqueness

N-(2,5-dimethoxyphenyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinoxaline derivatives.

Properties

Molecular Formula

C19H19N3O4

Molecular Weight

353.4 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(3-methyl-2-oxoquinoxalin-1-yl)acetamide

InChI

InChI=1S/C19H19N3O4/c1-12-19(24)22(16-7-5-4-6-14(16)20-12)11-18(23)21-15-10-13(25-2)8-9-17(15)26-3/h4-10H,11H2,1-3H3,(H,21,23)

InChI Key

UESCDQFILPRZPT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=C(C=CC(=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.